4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)-
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Overview
Description
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino and diethylamino groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- typically involves the cyclization of appropriate precursors One common method includes the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, thiazolidines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the diethylamino group.
4-Methylthiazole: Another thiazole derivative with different substituents, leading to varied reactivity and applications.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness
4-Thiazolecarbonitrile, 2-amino-5-(diethylamino)- is unique due to the presence of both the amino and diethylamino groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
101242-23-3 |
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Molecular Formula |
C8H12N4S |
Molecular Weight |
196.28 g/mol |
IUPAC Name |
2-amino-5-(diethylamino)-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4S/c1-3-12(4-2)7-6(5-9)11-8(10)13-7/h3-4H2,1-2H3,(H2,10,11) |
InChI Key |
ATGRBZOLTLVYLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(S1)N)C#N |
Origin of Product |
United States |
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